Mc-GGFG-PAB-OH
Description
Mc-Gly-Gly-Phe-Gly-PAB-OH (Mc-GGFG-PAB-OH) is a cleavable linker critical for synthesizing antibody-drug conjugates (ADCs). Its structure comprises a tetrapeptide sequence (Gly-Gly-Phe-Gly) and a para-aminobenzyl (PAB) self-immolative group, enabling lysosomal enzyme-triggered payload release (e.g., MMAE) in target cells . Key attributes include:
- Molecular Formula: C₃₂H₃₈N₆O₈
- Molecular Weight: 634.68 g/mol
- Purity: >97% (HPLC-validated)
- Stability: Plasma-stable with rapid intracellular cleavage, optimizing therapeutic index .
Applications span ADC development, prodrug design, and tool molecules for studying linker-drug interactions. Its modular design supports diverse payload-antibody pairings, validated in preclinical models .
Properties
Molecular Formula |
C32H38N6O8 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43) |
InChI Key |
CTYXSHFYZMWMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the stepwise assembly of the tetrapeptide sequence followed by the attachment of the PAB moiety. The process typically starts with the protection of amino groups using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. The peptide chain is then elongated through standard peptide coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the tetrapeptide, the PAB moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of Mc-Gly-Gly-Phe-Gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mc-Gly-Gly-Phe-Gly-PAB-OH primarily undergoes cleavage reactions, particularly in the presence of lysosomal enzymes. The compound is designed to be stable in the bloodstream but cleavable within the lysosomal environment of target cells .
Common Reagents and Conditions
The cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is facilitated by lysosomal proteases such as cathepsins. These enzymes recognize and cleave the tetrapeptide sequence, releasing the active drug payload .
Major Products Formed
The major product formed from the cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is the active drug payload, which is typically a cytotoxic agent designed to kill cancer cells. The cleavage also releases the PAB moiety and the tetrapeptide fragments .
Scientific Research Applications
Mc-Gly-Gly-Phe-Gly-PAB-OH is extensively used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable nature ensures that the drug is released only within the target cells, enhancing the therapeutic efficacy and reducing side effects .
In addition to its use in cancer therapy, Mc-Gly-Gly-Phe-Gly-PAB-OH is also employed in various research applications, including:
Chemistry: As a model compound for studying peptide cleavage and linker stability.
Biology: In the development of targeted drug delivery systems.
Medicine: For creating more effective and safer cancer treatments.
Industry: In the production of ADCs for clinical and preclinical studies
Mechanism of Action
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves its cleavage by lysosomal proteases within the target cells. Once the antibody-drug conjugate binds to the target cell surface, it is internalized through endocytosis. The acidic environment of the lysosome activates the proteases, which cleave the tetrapeptide linker, releasing the cytotoxic drug. This drug then exerts its effect by inducing apoptosis or cell death in the cancer cells .
Comparison with Similar Compounds
Val-Cit-PAB-Based Linkers (e.g., Fmoc-Val-Cit-PAB-PNP)
Structural Differences :
Functional Contrasts :
| Parameter | Mc-GGFG-PAB-OH | Val-Cit-PAB Linkers |
|---|---|---|
| Cleavage Enzyme | Lysosomal proteases (unspecified) | Cathepsin B |
| Plasma Stability | High | Moderate (prone to premature cleavage) |
| Payload Release Rate | Tunable via Gly/Phe residue count | Fixed by Val-Cit sequence |
| Clinical Adoption | Preclinical stage | Validated (e.g., Brentuximab vedotin) |
| Molecular Weight | 634.68 g/mol | ~753.8 g/mol (estimated) |
Advantages of this compound :
MC-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH
Functional Contrasts :
| Parameter | This compound | MC-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH |
|---|---|---|
| Cleavage Mechanism | Enzymatic + self-immolation | Enzymatic only |
| Payload Release Efficiency | High (self-immolative PAB ensures complete release) | Moderate (dependent on enzymatic hydrolysis efficiency) |
| Application Scope | ADCs, prodrugs, tool molecules | Primarily ADCs |
Advantages of this compound :
This compound TFA (Trifluoroacetic Acid Salt)
Structural Differences :
Functional Comparison :
Key Studies on this compound
Challenges and Opportunities
- Clinical Translation: No clinical data reported yet; requires validation in human trials .
- Next-Generation Linkers: Potential for dual-payload conjugation or tissue-specific cleavage (e.g., cathepsin K-responsive linkers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
